BenchChemオンラインストアへようこそ!

5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Regioisomeric purity Spectroscopic characterization Scaffold differentiation

For drug-discovery programs targeting immunomodulatory or anti-inflammatory pathways (IPC A61P 37/00; 29/00). The 3-CF3-phenyl group raises lipophilicity (XLogP3-AA ≈4.8) vs. non-fluorinated analogs, enhancing passive membrane permeability and intracellular target access. The 5-(4-chlorophenoxy)methyl ether provides conformational flexibility and verified spectroscopic fingerprints (¹H/¹³C-NMR, FTIR, Wiley SpectraBase) to mitigate regioisomeric misassignment. Procure ≥95% purity grade to minimize impurity-driven cytotoxicity confounds in primary immune cell assays.

Molecular Formula C16H10ClF3N2O2
Molecular Weight 354.71
CAS No. 860784-34-5
Cat. No. B3017020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
CAS860784-34-5
Molecular FormulaC16H10ClF3N2O2
Molecular Weight354.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClF3N2O2/c17-12-4-6-13(7-5-12)23-9-14-21-15(22-24-14)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2
InChIKeyMAOLEERDCXCMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile – 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-34-5)


5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-34-5) is a synthetic 1,2,4-oxadiazole heterocycle (C₁₆H₁₀ClF₃N₂O₂; MW 354.71 g·mol⁻¹) bearing a 4-chlorophenoxymethyl appendage at position 5 and a 3-(trifluoromethyl)phenyl group at position 3 of the oxadiazole ring [1]. The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 90% to ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC . Its structural framework falls within the scope of patent EP2414341 (Oxadiazole Derivatives, Merck Serono SA), which claims 1,2,4-oxadiazole compounds possessing trifluoromethyl substitution for immunomodulatory and anti-inflammatory therapeutic applications (IPC A61P 37/00; A61P 29/00) [2].

Why Generic 1,2,4-Oxadiazole Substitution Is Not Scientifically Justified – 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole


1,2,4-Oxadiazoles bearing different substitution patterns at positions 3 and 5 exhibit markedly divergent electronic distributions, dipole moments, metabolic stability profiles, and target-binding affinities that preclude reliable substitution without empirical verification [1]. Specifically, the 3-(trifluoromethyl)phenyl group in CAS 860784-34-5 confers substantially higher lipophilicity (calculated XLogP3-AA ≈ 4.8) and electron-withdrawing character compared to 3-chlorophenyl, 3-nitrophenyl, or unsubstituted phenyl analogs, directly altering passive membrane permeability, CYP450 oxidative susceptibility, and π-stacking interactions with aromatic binding-site residues [2]. The 5-(4-chlorophenoxy)methyl moiety introduces a conformationally flexible ether linkage that differentiates this compound from direct 5-aryl or 5-alkyl-substituted 1,2,4-oxadiazoles, potentially affecting entropic binding penalties and hydrolytic stability [2]. Regioisomeric substitution of the oxadiazole core (1,2,4- vs. 1,3,4-oxadiazole) produces compounds with distinct heteroatom adjacency and ring electronics, as evidenced by differential spectroscopic signatures in NMR and FTIR databases [3].

Quantitative Differentiation Evidence: 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole vs. Structural Analogs


Regioisomeric Scaffold Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core – Impact on Spectroscopic Identity and Electronic Properties

CAS 860784-34-5 incorporates the 1,2,4-oxadiazole regioisomer, which positions the two nitrogen atoms adjacent to each other (N2–N3 adjacency), in contrast to the 1,3,4-oxadiazole isomer where nitrogens are separated by one carbon. This regioisomeric difference produces a diagnostically distinct ¹H-NMR and ¹³C-NMR fingerprint: the 1,2,4-oxadiazole target compound exhibits characteristic aromatic proton resonances in CDCl₃ clearly distinguishable from its 1,3,4-oxadiazole analog (2-[(o-chlorophenoxy)methyl]-5-(α,α,α-trifluoro-p-tolyl)-1,3,4-oxadiazole), as independently documented in the Wiley SpectraBase reference database [1]. The 1,2,4-isomer shows an FTIR C=N stretching band shifted by approximately 15–25 cm⁻¹ relative to the 1,3,4-isomer, consistent with the differing electronic environment of the oxadiazole ring [2].

Regioisomeric purity Spectroscopic characterization Scaffold differentiation

Purity-Grade Differentiation: Vendor-Specific QC Documentation and Minimum Purity Thresholds

Commercially available batches of CAS 860784-34-5 are offered at two distinct purity tiers that directly impact its suitability for different research applications. Bidepharm supplies the compound at a standard purity of 90%, supported by batch-specific QC documentation including NMR, HPLC, and GC . CymitQuimica offers a higher-purity grade at ≥95%, also with analytical documentation . This 5-percentage-point purity differential is significant for applications requiring high-fidelity concentration-response measurements (e.g., IC₅₀/EC₅₀ determinations), where a 90%-purity batch introduces up to ~11% uncertainty in nominal concentration (assuming non-active impurities) compared to ~5% uncertainty for the 95%-purity grade.

Quality control Purity specification Procurement grade selection

Lipophilicity-Driven Differentiation: Calculated XLogP3-AA and CNS MPO Desirability vs. Non-Fluorinated Analog

The 3-(trifluoromethyl)phenyl substituent in CAS 860784-34-5 elevates its calculated lipophilicity (PubChem XLogP3-AA ≈ 4.8) significantly above that of the non-fluorinated 3-phenyl analog (estimated XLogP3-AA ≈ 3.5–3.8) [1]. This ~1.0–1.3 log unit increase in logP translates to an approximately 10- to 20-fold higher predicted n-octanol/water partition coefficient, directly influencing membrane permeability (PAMPA), plasma protein binding, and volume of distribution predictions. The trifluoromethyl group also adds three electronegative fluorine atoms that increase metabolic oxidative stability at the phenyl ring by reducing electron density and rendering the para-position less susceptible to CYP450-mediated hydroxylation [2].

Lipophilicity Physicochemical property Drug-likeness CNS penetration

Structural Differentiation via Patent-Covered Therapeutic Indication: EP2414341 Immunomodulatory Scope

CAS 860784-34-5 resides within the Markush structure of EP2414341 (Merck Serono SA), which specifically claims 1,2,4-oxadiazole derivatives bearing a trifluoromethyl-substituted phenyl ring for the treatment of autoimmune and inflammatory conditions [1]. The patent's IPC classification (A61P 37/00 – immunomodulators; A61P 29/00 – non-opioid analgesics; A61P 19/02 – joint disorders; A61P 17/00 – dermatological conditions) indicates this compound class has been evaluated in the context of T-cell-mediated and cytokine-driven pathologies [1]. This patent linkage provides an inferential differentiation from 1,2,4-oxadiazoles that lack a trifluoromethyl group and fall outside the scope of this specific patent family, suggesting the CF₃ moiety is structurally critical for the claimed immunomodulatory activity.

Immunomodulation Patent-protected scaffold Therapeutic differentiation

Validated Application Scenarios for 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-34-5)


Immunomodulatory Small-Molecule Probe Development Targeting Autoimmune or Inflammatory Pathways

The inclusion of CAS 860784-34-5 within the Markush structure of patent EP2414341 (Merck Serono SA), classified under IPC A61P 37/00 (immunomodulators) and A61P 29/00 (anti-inflammatory agents) [1], positions this compound as a structurally appropriate starting point for probe development in T-cell-mediated or cytokine-driven disease models. Procurement at ≥95% purity (CymitQuimica grade) is recommended for concentration-response studies in primary immune cell assays, where the CF₃ group's contribution to metabolic stability and membrane permeability (ΔXLogP3-AA ≈ +1.0–1.3 vs. non-fluorinated phenyl analog) may be critical for cellular target engagement [2].

Structure-Activity Relationship (SAR) Studies on 1,2,4-Oxadiazole Scaffolds Requiring Definitive Regioisomeric Identity

When SAR campaigns require unambiguous differentiation between 1,2,4- and 1,3,4-oxadiazole regioisomers, CAS 860784-34-5 provides the advantage of published, verifiable spectroscopic reference data (¹H-NMR, ¹³C-NMR, FTIR) via the Wiley SpectraBase database [3]. This enables incoming QC verification against a documented spectral fingerprint, mitigating the risk of regioisomeric misassignment—a documented concern when sourcing oxadiazole building blocks from multiple suppliers. The compound's unique InChIKey (MAOLEERDCXCMKJ-UHFFFAOYSA-N) provides an unambiguous digital identifier for inventory tracking and electronic lab notebook integration [2].

Lipophilicity-Optimized Lead Analog for Cellular Permeability-Limited Target Engagement Assays

The elevated calculated lipophilicity of CAS 860784-34-5 (XLogP3-AA ≈ 4.8) [2] makes it a suitable candidate for cell-based assays where passive diffusion across lipid bilayers is a prerequisite for intracellular target access. This property profile distinguishes it from less lipophilic 3-phenyl or 3-halophenyl 1,2,4-oxadiazole analogs (estimated XLogP3-AA ≈ 3.0–3.8). Researchers should select the ≥95% purity grade for quantitative cellular pharmacology to minimize impurity-driven cytotoxicity confounds in MTT or CellTiter-Glo viability endpoints.

Analytical Method Development and Reference Standard Qualification for Oxadiazole-Containing Compound Libraries

The availability of batch-specific QC data (NMR, HPLC, GC) from suppliers and the existence of published spectroscopic reference spectra [3] make CAS 860784-34-5 suitable as a system suitability standard for HPLC-MS method development targeting oxadiazole-containing screening libraries. The compound's moderate retention on reversed-phase columns (consistent with its logP ~4.8), UV chromophore from the chlorophenoxy and trifluoromethylphenyl moieties, and clean mass spectrometric ionization profile (ESI positive mode) facilitate its use as a retention time and sensitivity marker.

Quote Request

Request a Quote for 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.